Arachidonoyl-L-carnitine (chloride)

Descripción

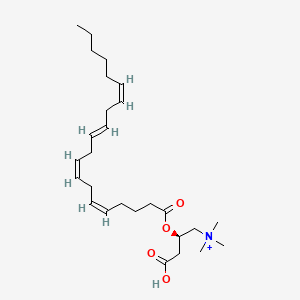

Arachidonoyl-L-carnitine (chloride) (C₂₀:4 carnitine) is a long-chain acylcarnitine derived from the conjugation of L-carnitine with arachidonic acid (C20:4 ω-6). Its molecular formula is C₂₇H₄₆ClNO₄, with a molecular weight of 484.11 g/mol . The compound is soluble in organic solvents such as DMSO (10 mg/mL), ethanol (30 mg/mL), and PBS (10 mg/mL), and it is stored at -80°C for stability .

Biologically, it facilitates the transport of arachidonic acid into mitochondria for β-oxidation by forming esterified carnitine intermediates. This process is critical for energy production and metabolic regulation. Elevated levels of arachidonoyl-L-carnitine have been linked to obesity-associated inflammation and metabolic dysfunction, making it a biomarker for metabolic disorders . Key studies by Osmundsen et al. (1982) and Sampey et al. (2012) highlight its role in mitochondrial β-oxidation of polyunsaturated fatty acids and its utility in metabolomic profiling .

Propiedades

Fórmula molecular |

C27H46NO4+ |

|---|---|

Peso molecular |

448.7 g/mol |

Nombre IUPAC |

[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium |

InChI |

InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)32-25(23-26(29)30)24-28(2,3)4/h9-10,12-13,15-16,18-19,25H,5-8,11,14,17,20-24H2,1-4H3/p+1/b10-9-,13-12+,16-15-,19-18-/t25-/m1/s1 |

Clave InChI |

RBFQHRALHSUPIA-ZEGAFRGUSA-O |

SMILES isomérico |

CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Acid Chloride Activation Approach

The most common method involves acylation of L-carnitine hydrochloride with arachidonic acid derivatives. A generalized procedure includes:

-

Activation of Arachidonic Acid :

-

Reaction with L-Carnitine Hydrochloride :

-

Purification :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Molar Ratio | 1.1–1.3:1 | Maximizes acylation efficiency |

| Temperature | 25–40°C | Prevents thermal degradation |

| Reaction Time | 2–6 hours | Achieves >90% conversion |

Thionyl Chloride Activation for Carboxylic Acids

When arachidonic acid chloride is unavailable, direct activation of the carboxylic acid is employed:

-

Thionyl Chloride Treatment :

-

Subsequent Acylation :

Critical Reaction Parameters and Optimization

Solvent Selection

| Solvent | Role | Concentration | Advantage |

|---|---|---|---|

| Dichloromethane | Reactant and product | 100% | High solubility, inert |

| Tetrahydrofuran | Polar aprotic solvent | 100% | Enhances reactivity |

| Acetonitrile | Chromatography mobile phase | 50–95% | High elution efficiency |

Stability Considerations

-

Chloroform Solutions : Stable for short-term storage but require evaporation for aqueous use.

-

Aqueous Solutions : Limited to 1 day due to hydrolysis risks.

Purification and Isolation Techniques

Column Chromatography

| Step | Method | Purpose |

|---|---|---|

| Primary Purification | Silica gel chromatography | Removes unreacted acid chloride |

| Salt Conversion | Weakly basic anion exchange | Converts chloride to hydroxide |

Recrystallization

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| PBS (pH 7.2) | 1 | Biological assays |

| DMSO | 10 | Stock solutions |

| Ethanol | 30 | Intermediate storage |

Handling Note : Residual organic solvents (e.g., chloroform) must be minimized to avoid interference in biological experiments.

Quality Control and Purity Assessment

Analytical Techniques

Chiral Purity

Industrial-Scale Production Considerations

Cost-Effective Synthesis

Environmental Impact

Research Findings and Applications

Metabolic Impact

Análisis De Reacciones Químicas

Tipos de reacciones: Araquidonoil-L-carnitina (cloruro) puede someterse a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden convertir Araquidonoil-L-carnitina (cloruro) en sus formas reducidas, alterando potencialmente sus propiedades biológicas.

Sustitución: Este compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo del producto de sustitución deseado.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir hidroperóxidos, mientras que la reducción podría producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

Metabolic Health

Role in Fatty Acid Metabolism

Arachidonoyl-L-carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria for oxidation, which is essential for energy production. It acts as a carrier that facilitates the entry of fatty acids into the mitochondria, where they undergo β-oxidation to generate ATP, the energy currency of the cell. This function is particularly significant in conditions of metabolic stress, where efficient energy production is critical .

Impact on Insulin Sensitivity

Research indicates that Arachidonoyl-L-carnitine may influence insulin sensitivity positively. In diabetic models, supplementation with L-carnitine derivatives has shown improvements in glucose metabolism and reductions in insulin resistance . The compound's ability to enhance fatty acid oxidation may help mitigate the effects of obesity and type 2 diabetes by promoting better metabolic profiles in affected individuals .

Cardiovascular Disease

Protective Effects on Cardiac Function

Arachidonoyl-L-carnitine has been investigated for its cardioprotective properties. Studies suggest that it may help reduce oxidative stress and inflammation within cardiac tissues, which are critical factors in the pathogenesis of cardiovascular diseases . Its role in enhancing mitochondrial function can lead to improved energy metabolism in heart cells, potentially alleviating symptoms associated with heart failure .

Biomarker for Cardiometabolic Responses

The presence of Arachidonoyl-L-carnitine has been associated with adverse cardiometabolic responses, particularly in hypertensive patients treated with certain medications like atenolol. This suggests that monitoring levels of this compound could provide insights into cardiovascular health and treatment efficacy .

Neuroprotection

Potential Benefits in Neurodegenerative Diseases

Emerging evidence points to the potential use of Arachidonoyl-L-carnitine as a neuroprotective agent. Research has shown that L-carnitine derivatives may support neuronal health by improving mitochondrial function and reducing apoptosis (programmed cell death) in neuronal cells . There is ongoing research into its effectiveness against conditions such as Alzheimer's disease, where mitochondrial dysfunction plays a significant role in disease progression.

Acetylcholine Synthesis Support

Arachidonoyl-L-carnitine may also support acetylcholine synthesis, which is crucial for memory and cognitive functions. This aspect is particularly relevant in studies exploring treatments for Alzheimer's disease and other forms of dementia .

Biomarker Applications

Mitochondrial Biomarkers

Arachidonoyl-L-carnitine is being studied as a potential biomarker for mitochondrial dysfunction and metabolic disorders. The analysis of acylcarnitines, including Arachidonoyl-L-carnitine, can provide insights into metabolic flexibility and the overall health status of individuals . This application is particularly valuable in newborn screening for genetic disorders affecting fatty acid metabolism.

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Metabolic Health | Enhances fatty acid oxidation; improves insulin sensitivity |

| Cardiovascular Disease | Reduces oxidative stress; may serve as a biomarker for heart health |

| Neuroprotection | Potential benefits in neurodegenerative diseases; supports acetylcholine synthesis |

| Biomarker Applications | Useful for assessing mitochondrial function and metabolic disorders |

Mecanismo De Acción

Araquidonoil-L-carnitina (cloruro) facilita el transporte de ácidos grasos a las mitocondrias formando derivados de carnitina esterificados. Estos derivados se transportan luego a través de la membrana mitocondrial, donde se someten a β-oxidación para producir energía. Los objetivos moleculares incluyen aciltransferasas de carnitina y proteínas de transporte mitocondrial, que son esenciales para el correcto funcionamiento de este mecanismo de transporte .

Compuestos similares:

Palmitoil-L-carnitina: Otra acilcarnitina formada a partir de ácido palmítico y L-carnitina.

Oleoil-L-carnitina: Formada a partir de ácido oleico y L-carnitina.

Estearoil-L-carnitina: Derivada del ácido esteárico y la L-carnitina.

Comparación: Araquidonoil-L-carnitina (cloruro) es única debido a su cadena de ácido graso poliinsaturado, que imparte propiedades biológicas distintas en comparación con otras acilcarnitinas. Esta singularidad la hace particularmente valiosa para estudiar el metabolismo de los ácidos grasos poliinsaturados y su papel en la producción de energía celular .

Comparación Con Compuestos Similares

Comparison with Similar Acylcarnitine Compounds

Acylcarnitines vary in chain length, saturation, and biological functions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Acylcarnitines

Key Differentiators

Chain Length and Saturation: Arachidonoyl-L-carnitine is unique due to its C20:4 polyunsaturated backbone, derived from arachidonic acid. This structure enhances membrane fluidity and signaling activity compared to saturated analogs like stearoyl- or palmitoyl-carnitine . Short-chain acylcarnitines (e.g., butyryl) are more water-soluble and involved in rapid energy production, whereas long-chain variants (e.g., arachidonoyl, stearoyl) require carnitine palmitoyltransferase (CPT) for mitochondrial entry .

Biological Roles: Arachidonoyl-L-carnitine is pro-inflammatory in obesity models, while palmitoyl-L-carnitine promotes cancer cell apoptosis via oxidative stress . Lauroyl-L-carnitine acts as a surfactant in drug delivery, unlike other acylcarnitines .

Research Utility: Arachidonoyl-L-carnitine is critical in metabolomics to identify metabolic syndrome, whereas stearoyl-L-carnitine is used in neuroscience to study GlyT2 inhibition . Linoleoyl-L-carnitine serves as a biomarker for hepatic stress, distinguishing it from arachidonoyl’s role in systemic inflammation .

Q & A

Q. What is the primary biochemical role of Arachidonoyl-L-carnitine (chloride) in mitochondrial fatty acid metabolism?

Arachidonoyl-L-carnitine (chloride) facilitates the transport of arachidonic acid (C20:4) into mitochondria for β-oxidation. This process involves carnitine palmitoyltransferase (CPT) enzymes, which catalyze the transfer of fatty acids from acyl-CoA esters to carnitine derivatives. Studies indicate that its accumulation may reflect impaired β-oxidation of polyunsaturated fatty acids (PUFAs), particularly under conditions of mitochondrial dysfunction or pharmacological inhibition (e.g., clofibrate treatment) .

Q. How can researchers detect and quantify Arachidonoyl-L-carnitine (chloride) in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting acylcarnitines, including Arachidonoyl-L-carnitine (chloride). Methodological steps include:

- Sample preparation : Use methanol-based extraction to isolate acylcarnitines from plasma or tissue homogenates.

- Chromatography : Employ reverse-phase columns with gradients optimized for polar lipid separation.

- Quantification : Utilize stable isotope-labeled internal standards (e.g., deuterated carnitine derivatives) for accurate calibration .

Q. What are the solubility characteristics of Arachidonoyl-L-carnitine (chloride), and how should researchers prepare stock solutions?

The compound is soluble in dimethyl sulfoxide (DMSO) at 10 mM concentrations. For experimental use:

- Warm the solution to 37°C and vortex briefly to ensure homogeneity.

- Avoid aqueous buffers without organic solvents, as precipitation may occur.

- Prepare fresh aliquots for each experiment due to instability in solution .

Advanced Research Questions

Q. What experimental considerations are critical when designing studies to assess Arachidonoyl-L-carnitine (chloride) in β-oxidation inhibition models?

Key considerations include:

- Mitochondrial isolation : Use differential centrifugation to obtain intact mitochondria from liver or muscle tissues.

- Inhibition protocols : Treat models with clofibrate (a PPARα agonist) to induce β-oxidation inhibition and monitor acylcarnitine accumulation.

- Control groups : Include wild-type and CPT1/2-deficient models to distinguish primary vs. secondary metabolic effects.

- Time-resolved sampling : Collect serial samples to track dynamic changes in acylcarnitine profiles .

Q. How can contradictory findings regarding Arachidonoyl-L-carnitine (chloride)'s role in inflammatory processes be resolved methodologically?

Contradictions may arise from:

- Model specificity : In vitro vs. in vivo systems (e.g., hepatocytes vs. whole-organism responses).

- Dose dependency : Pro-inflammatory effects at high concentrations vs. homeostatic roles at physiological levels. Resolution strategies:

- Multi-omics integration : Pair metabolomic data with transcriptomic/proteomic profiling to identify upstream regulators (e.g., NF-κB or PPAR pathways).

- Tracer studies : Use isotopically labeled arachidonic acid to trace metabolic flux and correlate with cytokine production .

Q. What strategies optimize the integration of Arachidonoyl-L-carnitine (chloride) measurements with broader metabolomic profiling?

- Workflow harmonization : Standardize sample extraction protocols across lipidomic and metabolomic platforms to minimize variability.

- Data normalization : Use batch correction algorithms (e.g., Combat) to account for technical noise in LC-MS datasets.

- Pathway mapping : Tools like MetaboAnalyst or KEGG can link acylcarnitine levels to mitochondrial dysfunction or oxidative stress pathways.

- Cross-validation : Validate findings in independent cohorts or using orthogonal methods (e.g., enzymatic assays for β-oxidation activity) .

Methodological Challenges

Q. What are the limitations of using Arachidonoyl-L-carnitine (chloride) as a biomarker for mitochondrial disorders?

- Specificity : Elevated levels may occur in both genetic (e.g., CPT2 deficiency) and acquired (e.g., drug-induced) mitochondrial dysfunction.

- Context dependency : Levels fluctuate with dietary lipid intake, requiring fasting controls in clinical studies.

- Sensitivity : LC-MS detection thresholds must be validated against patient phenotypes to avoid false negatives .

Q. How should researchers address batch-to-batch variability in synthetic Arachidonoyl-L-carnitine (chloride) reagents?

- Quality control : Request certificates of analysis (COAs) from suppliers, verifying purity (>95%) via NMR or HPLC.

- In-house validation : Perform spike-and-recovery experiments in biological matrices to confirm consistency.

- Alternative sourcing : Cross-validate results using reagents from multiple suppliers (e.g., Cayman Chemical vs. GLPBIO) .

Integration with Emerging Techniques

Q. How can CRISPR/Cas9 models enhance mechanistic studies of Arachidonoyl-L-carnitine (chloride) in lipid metabolism?

- Gene knockout : Generate CPT1A/CPT2-knockout cell lines to study compensatory pathways in acylcarnitine accumulation.

- In vivo tagging : Use tissue-specific promoters to disrupt carnitine shuttling in organs like the liver or heart.

- Single-cell metabolomics : Apply spatial transcriptomics to dissect cell-type-specific responses to acylcarnitine overload .

Q. What role does Arachidonoyl-L-carnitine (chloride) play in the crosstalk between lipid metabolism and epigenetic regulation?

Emerging evidence suggests that:

- Histone acetylation : Arachidonic acid derivatives may serve as substrates for acetyl-CoA synthesis, influencing chromatin remodeling.

- DNA methylation : Chronic mitochondrial stress linked to acylcarnitine accumulation could alter methylation patterns via SAM/SAH ratio changes.

Methodological approach: Combine ChIP-seq with metabolomic profiling in models of metabolic syndrome .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.